molecular formula C11H13ClO3 B8304729 2,4-Dimethoxyphenylpropionylchloride

2,4-Dimethoxyphenylpropionylchloride

Cat. No.: B8304729
M. Wt: 228.67 g/mol
InChI Key: VZFIVHNNKZITFF-UHFFFAOYSA-N
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Description

2,4-Dimethoxyphenylpropionylchloride is an acyl chloride derivative featuring a phenyl ring substituted with two methoxy (-OCH₃) groups at the 2- and 4-positions and a propionyl chloride (-COCH₂CH₂Cl) functional group. This compound is primarily utilized in organic synthesis for introducing the 2,4-dimethoxyphenylpropionyl moiety into target molecules, such as in the preparation of pharmaceuticals, agrochemicals, or polymers. The methoxy groups act as electron-donating substituents, modulating the electronic environment of the aromatic ring and influencing reactivity in electrophilic or nucleophilic reactions .

Properties

Molecular Formula

C11H13ClO3

Molecular Weight

228.67 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)propanoyl chloride

InChI

InChI=1S/C11H13ClO3/c1-14-9-5-3-8(4-6-11(12)13)10(7-9)15-2/h3,5,7H,4,6H2,1-2H3

InChI Key

VZFIVHNNKZITFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CCC(=O)Cl)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

2,4-Dinitrophenol (2,4-DNP)
  • Structure: A phenolic compound with nitro (-NO₂) groups at the 2- and 4-positions.
  • Key Differences : Unlike 2,4-Dimethoxyphenylpropionylchloride, 2,4-DNP lacks the acyl chloride group and features nitro substituents, which are strongly electron-withdrawing. This results in significantly higher acidity (pKa ~4) compared to methoxy-substituted compounds .
  • Applications : Primarily used as a metabolic uncoupler, contrasting with the acyl chloride’s role in synthetic chemistry.
(2,4-Dichlorophenyl)methanesulfonyl Chloride
  • Structure : Contains two chlorine atoms at the 2- and 4-positions and a sulfonyl chloride (-SO₂Cl) group.
  • Key Differences : The sulfonyl chloride group is less electrophilic than the acyl chloride, making it more stable but less reactive in nucleophilic acyl substitutions. Chlorine substituents (electron-withdrawing) further reduce ring electron density compared to methoxy groups, altering regioselectivity in aromatic reactions .
1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic Acid
  • Structure : Features fluorine atoms at the 2- and 4-positions and a pyrrolidone-carboxylic acid group.
  • Key Differences: Fluorine’s electronegativity (-I effect) increases the ring’s electron deficiency, while the carboxylic acid group introduces hydrogen-bonding capability, unlike the hydrophobic propionyl chloride chain. This compound is notable for antitumor activity, diverging from the acyl chloride’s synthetic applications .

Functional Group Reactivity

Acyl Chlorides vs. Sulfonyl Chlorides
  • Reactivity : Acyl chlorides (e.g., this compound) undergo nucleophilic acyl substitution more readily than sulfonyl chlorides due to the higher electrophilicity of the carbonyl carbon.
  • Stability : Sulfonyl chlorides (e.g., (2,4-Dichlorophenyl)methanesulfonyl chloride) are less moisture-sensitive, whereas acyl chlorides require stringent anhydrous conditions to prevent hydrolysis .
Hydrochloride Salts (e.g., 2-Amino-3',4'-dibenzyloxypropiophenone Hydrochloride)
  • Comparison : Hydrochloride salts are ionic solids with improved stability and solubility in polar solvents. In contrast, acyl chlorides are covalent, reactive liquids or low-melting solids, emphasizing their role as electrophilic reagents rather than stable intermediates .

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituents Functional Group Key Properties Applications
This compound 2,4-OCH₃ Acyl chloride (-COCl) Moisture-sensitive, electrophilic Organic synthesis
2,4-Dinitrophenol 2,4-NO₂ Phenol (-OH) Highly acidic, yellow crystalline Metabolic studies, explosives
(2,4-Dichlorophenyl)methanesulfonyl chloride 2,4-Cl Sulfonyl chloride (-SO₂Cl) Stable, moderate reactivity Sulfonylation reactions
Triclosan 2,4-Cl, 5-ClO Phenol (-OH) Antimicrobial, lipophilic Personal care products

Table 2: Substituent Electronic Effects

Substituent Type Example Compound Electron Effect Reactivity in Aromatic Substitution
Electron-donating (-OCH₃) This compound Activating, ortho/para-directing Enhanced electrophilic substitution
Electron-withdrawing (-NO₂) 2,4-Dinitrophenol Deactivating, meta-directing Reduced electrophilic substitution
Halogen (-Cl) Triclosan Weakly deactivating, ortho/para-directing Moderate reactivity

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